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Compound of Interest

Compound Name: 2-Methoxy-3-nitropyridine

Cat. No.: B1295690 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for the chemical compound 2-methoxy-3-nitropyridine. Aimed at

researchers, scientists, and professionals in drug development, this document details the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. It also outlines standardized experimental protocols for obtaining such data.

Core Spectroscopic and Spectrometric Data
The following tables summarize the anticipated quantitative data for 2-Methoxy-3-
nitropyridine based on established spectroscopic principles and data from structurally similar

compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.4 - 8.2 dd ~4.5, 1.5 H-6

~7.8 - 7.6 dd ~8.0, 1.5 H-4

~7.2 - 7.0 dd ~8.0, 4.5 H-5

~4.0 s - -OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~160 C-2

~145 C-3

~140 C-6

~125 C-4

~118 C-5

~55 -OCH₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H (aromatic) stretch

~2950 - 2850 Medium C-H (methyl) stretch

~1600, ~1470 Strong
C=C, C=N (aromatic ring)

stretch

~1530, ~1350 Strong
N-O (nitro group) asymmetric

and symmetric stretch

~1250 Strong C-O-C (ether) stretch
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Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

154 High [M]⁺ (Molecular Ion)

124 Moderate [M - NO]⁺

108 Moderate [M - NO₂]⁺

96 Moderate [M - NO - CO]⁺

78 Moderate [C₅H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxy-3-nitropyridine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more).
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.

Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via Gas Chromatography (GC) or direct infusion.

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Methoxy-3-nitropyridine.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-
Methoxy-3-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295690#2-methoxy-3-nitropyridine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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